2-(1H-Inden-1-yl)ethan-1-ol
Description
2-(1H-Inden-1-yl)ethan-1-ol is an organic compound featuring an indene core fused to an ethanol moiety. The indene system consists of a bicyclic structure with a benzene ring fused to a cyclopentene ring. The ethanol group is attached to the 1-position of the indene framework. While the provided evidence lacks direct data on this compound, its structure can be inferred from its name and compared to structurally related molecules such as indole- or imidazole-containing ethanol derivatives.
Properties
CAS No. |
37867-98-4 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C11H12O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-6,10,12H,7-8H2 |
InChI Key |
BHLPXOCOLGSUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 2-(1H-Inden-1-yl)ethan-1-ol, differing primarily in their aromatic/heterocyclic cores:
Physicochemical Properties
- Polarity: Ethanol derivatives with indole/indene cores exhibit moderate polarity due to hydroxyl and aromatic groups, influencing solubility in polar solvents.
- Stability : Indole derivatives like 2-(1H-Indol-3-yl)ethan-1-ol are stable under standard conditions but may degrade in strong acidic/basic environments .
- Spectroscopic Data : For example, 2-(4-bromo-2-methoxyphenyl)ethan-1-ol (23) was characterized via NMR and LC-MS, with methyl group chemical shifts reported at δ 1.20–1.50 ppm .
Key Differences
- Reactivity : Indene’s conjugated diene system may confer unique reactivity (e.g., Diels-Alder participation) compared to indole’s aromatic heterocycle.
- Biological Activity : Indole derivatives often interact with tryptophan-associated pathways, while imidazole analogs target metal-binding enzymes or receptors .
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